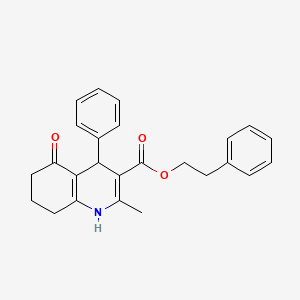

2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Phenylethyl-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat erfolgt typischerweise in mehreren Schritten. Eine gängige Methode ist die Hantzsch-Synthese, bei der ein Aldehyd, ein β-Ketoester und Ammoniumacetat in Gegenwart eines Katalysators kondensiert werden. Die Reaktion wird in der Regel unter Rückflussbedingungen in Ethanol oder einem anderen geeigneten Lösungsmittel durchgeführt.

Schritt 1: Kondensation von Benzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat.

Schritt 2: Cyclisierung zur Bildung des Hexahydrochinolinkerns.

Schritt 3: Veresterung zur Einführung der 2-Phenylethylgruppe.

Eigenschaften

Molekularformel |

C25H25NO3 |

|---|---|

Molekulargewicht |

387.5 g/mol |

IUPAC-Name |

2-phenylethyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H25NO3/c1-17-22(25(28)29-16-15-18-9-4-2-5-10-18)23(19-11-6-3-7-12-19)24-20(26-17)13-8-14-21(24)27/h2-7,9-12,23,26H,8,13-16H2,1H3 |

InChI-Schlüssel |

SLQAPVCSISBIHV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OCCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der 5-Oxogruppe, was zur Bildung von Chinolinderivaten führt.

Reduktion: Die Reduktion der Carbonylgruppe kann zu Alkohol-Derivaten führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nitriergemisch (HNO₃/H₂SO₄) für die Nitrierung, Schwefelsäure (H₂SO₄) für die Sulfonierung und Halogene (Cl₂, Br₂) in Gegenwart einer Lewis-Säure für die Halogenierung.

Hauptprodukte

Oxidation: Chinolinderivate.

Reduktion: Alkohol-Derivate.

Substitution: Nitro-, Sulfonyl- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-Phenylethyl-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Sein Hexahydrochinolinkern ist bekannt dafür, eine Reihe von biologischen Aktivitäten aufzuweisen, darunter antimikrobielle, antivirale und antikanzerogene Eigenschaften.

Medizin

In der medizinischen Chemie werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Sie werden auf ihre Fähigkeit untersucht, mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu interagieren, was sie zu Kandidaten für die Entwicklung neuer Medikamente macht.

Industrie

In der Industrie kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet werden. Seine Stabilität und Reaktivität machen es für verschiedene Anwendungen in der chemischen Produktion geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-Phenylethyl-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielmolekülen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art des Zielmoleküls ab.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 5-oxo group, leading to the formation of quinoline derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its hexahydroquinoline core is known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets such as enzymes and receptors, making them candidates for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-Phenylethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat: Fehlt die 2-Phenylethylgruppe, aber es wird der Hexahydrochinolinkern geteilt.

2-Phenylethyl-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-tetrahydrochinolin-3-carboxylat: Ähnliche Struktur, aber mit einem Tetrahydrochinolinkern anstelle von Hexahydrochinolin.

Einzigartigkeit

Das Vorhandensein der 2-Phenylethylgruppe in 2-Phenylethyl-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat erhöht seine Lipophilie und das Potenzial für die Interaktion mit hydrophoben Taschen in biologischen Zielmolekülen. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu seinen einzigartigen biologischen Aktivitäten beitragen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.